![molecular formula C8H8BrNO3 B3043328 Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate CAS No. 845890-35-9](/img/structure/B3043328.png)
Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate
Overview
Description
“Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate” is a chemical compound with the CAS Number: 845890-35-9 . It has a molecular weight of 246.06 and its IUPAC name is methyl 2-(5-bromopyridin-2-yloxy)acetate . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate” is represented by the linear formula C8H8BrNO3 . The InChI code for this compound is 1S/C8H8BrNO3/c1-12-8(11)5-13-7-3-2-6(9)4-10-7/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate” is a white to yellow solid . The compound has a molecular weight of 246.06 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate, focusing on six unique fields:
Pharmaceutical Research
Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate is widely used in pharmaceutical research as a building block for the synthesis of various bioactive compounds. Its bromopyridyl moiety is particularly valuable in the development of drugs targeting neurological disorders, cancer, and inflammatory diseases. Researchers utilize this compound to create novel molecules that can interact with specific biological targets, enhancing the efficacy and specificity of therapeutic agents .
Organic Synthesis
In organic synthesis, Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate serves as a versatile intermediate. Its structure allows for various chemical modifications, making it a key component in the synthesis of complex organic molecules. This compound is often employed in the creation of heterocyclic compounds, which are essential in the development of new materials, pharmaceuticals, and agrochemicals .
Material Science
Material scientists use Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate in the design and synthesis of novel polymers and advanced materials. Its unique chemical properties enable the formation of materials with specific characteristics, such as enhanced thermal stability, conductivity, and mechanical strength. These materials have applications in electronics, coatings, and nanotechnology .
Agricultural Chemistry
In agricultural chemistry, this compound is utilized in the synthesis of agrochemicals, including herbicides, insecticides, and fungicides. The bromopyridyl group in Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate is particularly effective in disrupting the biological processes of pests and pathogens, making it a valuable tool in crop protection and yield enhancement .
Biochemical Research
Biochemists employ Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate in the study of enzyme mechanisms and protein interactions. Its ability to act as a substrate or inhibitor in enzymatic reactions provides insights into the biochemical pathways and molecular interactions within cells. This information is crucial for understanding disease mechanisms and developing targeted therapies .
Environmental Science
Environmental scientists use this compound in the development of sensors and detection systems for monitoring pollutants and hazardous substances. The sensitivity and specificity of these sensors are enhanced by the chemical properties of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate, allowing for accurate detection of contaminants in air, water, and soil .
properties
IUPAC Name |
methyl 2-(5-bromopyridin-2-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-12-8(11)5-13-7-3-2-6(9)4-10-7/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXINRZZHRWYRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




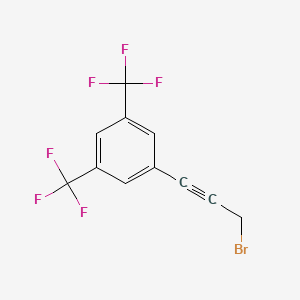
![2-Phenyl-4-[2-(trifluoromethyl)propylidene]-5(4H)-oxazolone](/img/structure/B3043248.png)
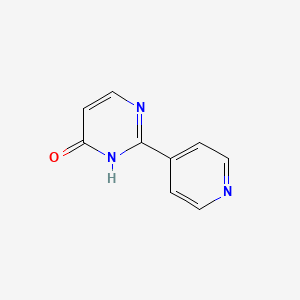
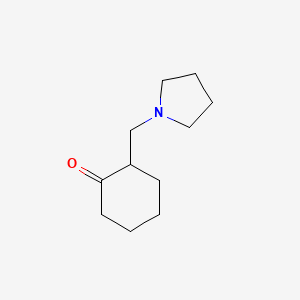
![(Z,E)-2-(4-Methoxyphenyl)-2-[(4-methylphenylsulphonyl)oxyimino]acetonitrile](/img/structure/B3043254.png)
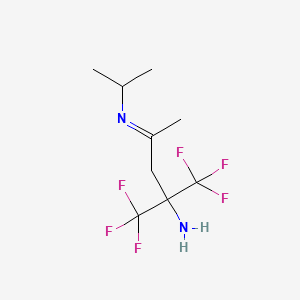
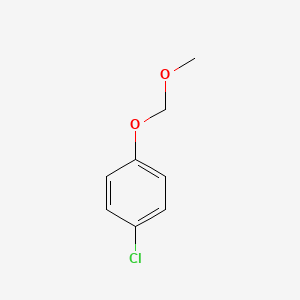
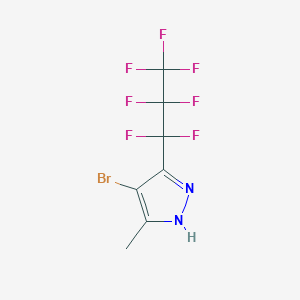
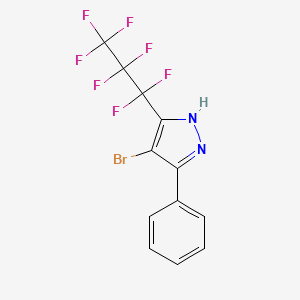
![7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B3043260.png)
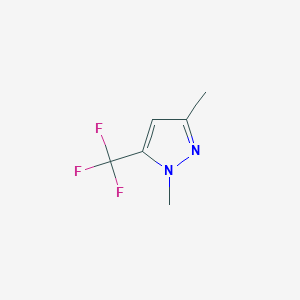
![ethyl [2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetate](/img/structure/B3043263.png)
